3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
Description
The compound 3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile features a pyrazine-2-carbonitrile core linked via a piperazine moiety to a pyrimidine ring substituted with a pyrazole group. This structure combines multiple nitrogen-containing heterocycles, which are common in pharmaceuticals targeting kinases, receptors, or enzymes due to their hydrogen-bonding capabilities and structural rigidity .
Properties
IUPAC Name |
3-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N9/c17-11-13-16(19-4-3-18-13)24-8-6-23(7-9-24)14-10-15(21-12-20-14)25-5-1-2-22-25/h1-5,10,12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZWQYGJOJYTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline and pyrazole derivatives, have been reported to interact with various targets, including acetylcholinesterase (ache) and cyclin-dependent kinase 2 (cdk2).
Mode of Action
For instance, pyrazoline derivatives have been shown to inhibit AchE activity, affecting normal nerve pulses’ transmission. Similarly, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been reported to inhibit CDK2.
Biological Activity
The compound 3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented by the following formula:
- Molecular Formula: C16H18N6
- Molecular Weight: 310.354 g/mol
- CAS Number: 2606144-45-8
The compound features a pyrazine ring, a piperazine moiety, and a pyrimidine derivative, which are known to contribute to various biological activities.
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of related pyrazole derivatives. For instance, a series of compounds similar to the one showed significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The most active compounds demonstrated IC90 values between 3.73 and 4.00 μM, indicating their potential as effective antitubercular agents.
Cytotoxicity Studies
In vitro cytotoxicity assays on human embryonic kidney (HEK-293) cells revealed that the most active compounds exhibited low toxicity, suggesting a favorable safety profile for further development . This is critical for any therapeutic application, as high selectivity against pathogenic cells while sparing normal cells is essential.
Herbicidal Activity
A related class of pyrazole derivatives has been evaluated for herbicidal activity. Some compounds displayed strong inhibition of weed growth, with IC50 values as low as 1.90 mg/L against Pennisetum alopecuroides . This suggests that modifications in the structure can lead to significant variations in biological activity.
The mechanisms through which these compounds exert their biological effects are under investigation. Docking studies indicate that these compounds may interact with specific targets within bacterial cells, disrupting essential processes such as cell wall synthesis or metabolic pathways .
Case Studies and Research Findings
- Antitubercular Efficacy : In a study focused on designing new antitubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. The findings indicated that structural modifications significantly influenced their activity levels .
- Cytotoxicity Assessment : A comprehensive evaluation of cytotoxic effects on HEK-293 cells was performed for multiple derivatives. Results showed that most compounds were non-toxic at concentrations effective against tuberculosis, supporting their potential therapeutic use .
- Herbicidal Evaluation : A separate study investigating the herbicidal properties of pyrazole derivatives found that certain substitutions led to enhanced activity against specific weeds, highlighting the importance of structure-activity relationships in drug design .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Compounds similar to 3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, derivatives have shown promise as AMPK inhibitors, which are significant in cancer metabolism regulation. The synthesis of related compounds has been reported to yield effective inhibitors for various cancer types, indicating the potential of this compound in anticancer drug development .
-
Neurological Disorders
- The piperazine and pyrazolyl components suggest potential applications in treating neurological disorders. Research indicates that modifications of similar compounds can lead to neuroprotective effects and improvements in cognitive function. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .
- Antimicrobial Activity
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on AMPK Inhibitors | Identified several derivatives with significant inhibition against AMPK pathways linked to cancer metabolism | Development of anticancer therapies |
| Neuroprotective Effects | Evaluated compounds with similar structures showing improvement in cognitive functions in animal models | Treatment for neurodegenerative diseases |
| Antimicrobial Screening | Assessed various pyrazine derivatives against bacterial strains, revealing promising activity | Potential for new antibiotic formulations |
Comparison with Similar Compounds
Key Structural Features of Analogous Compounds
The following table summarizes structurally related compounds and their distinguishing features:
Pharmacological and Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in ’s compound increases logP, favoring blood-brain barrier penetration, whereas the target compound’s polar heterocycles may limit CNS uptake .
- Solubility : Fused tricyclic systems (e.g., ) often reduce aqueous solubility compared to the target’s simpler pyrazine-pyrimidine framework .
- Electronic Effects: Electron-withdrawing cyano groups (common in all compounds) enhance metabolic stability by resisting oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
